(Butan-2-yl)[1-(2-fluorophenyl)propyl]amine
Description
(Butan-2-yl)[1-(2-fluorophenyl)propyl]amine is a secondary amine characterized by a butan-2-yl group (isobutyl derivative) and a 1-(2-fluorophenyl)propyl substituent. Its molecular formula is C₁₃H₂₀FN, with a molecular weight of 209.2 g/mol. The compound features a fluorinated aromatic ring at the 2-position, which may influence its electronic properties and biological interactions.
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)propyl]butan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-4-10(3)15-13(5-2)11-8-6-7-9-12(11)14/h6-10,13,15H,4-5H2,1-3H3 |
InChI Key |
FBJWWTNVOJNROH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(CC)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(2-fluorophenyl)propyl]amine typically involves the reaction of 2-fluorophenylpropylamine with butan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(2-fluorophenyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or other functionalized derivatives.
Scientific Research Applications
(Butan-2-yl)[1-(2-fluorophenyl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(2-fluorophenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table summarizes key differences between (Butan-2-yl)[1-(2-fluorophenyl)propyl]amine and related compounds:
Key Observations:
Fluorophenyl Position: The 2-fluoro substitution in the target compound contrasts with the 4-fluoro isomer in 1-(4-Fluorophenyl)-2-methyl-2-propylamine.
Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (209.2 g/mol) compared to 1-(4-Fluorophenyl)-2-methyl-2-propylamine (167.2 g/mol) suggests increased lipophilicity due to the larger butan-2-yl group. This could enhance membrane permeability but reduce aqueous solubility.
Electronic and Functional Group Variations
- Heterocyclic Analogues: Compounds like [2-(dimethylamino)-2-(furan-2-yl)ethyl][1-(4-fluorophenyl)propyl]amine () incorporate heterocyclic moieties (e.g., furan), which introduce additional hydrogen-bonding capabilities and π-electron systems. These features are absent in the target compound but may enhance interactions with biological targets.
- Thiophene Derivatives: ({2-[(dimethylamino)methyl]phenyl}methyl)[1-(thiophen-2-yl)propyl]amine () replaces fluorine with sulfur-containing groups, altering electronic properties and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
